molecular formula C14H12BrFO2 B7872323 (2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol

(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol

Cat. No.: B7872323
M. Wt: 311.15 g/mol
InChI Key: UPKVHUQRPRGNGR-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is an organic compound that features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring

Properties

IUPAC Name

(2-bromophenyl)-(5-fluoro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c1-18-13-7-6-9(16)8-11(13)14(17)10-4-2-3-5-12(10)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKVHUQRPRGNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)(phenyl)methanol
  • (5-Fluoro-2-methoxyphenyl)methanol
  • 2-Bromo-5-fluoro-2-methoxyacetophenone

Uniqueness

(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique properties and applications compared to similar compounds .

Biological Activity

The compound (2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C14H12BrF O2
  • Molecular Weight : 305.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentration (MIC) values as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0
Bacillus subtilis8.0

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents in light of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
A549 (Lung cancer)7.5
MDA-MB-231 (Breast cancer)6.0
HeLa (Cervical cancer)9.0

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways associated with inflammation and cell growth.

Ongoing research aims to elucidate the precise molecular interactions and pathways involved in its biological effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial tested the efficacy of the compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment :
    • In a preclinical model, administration of this compound resulted in tumor size reduction in xenograft models of breast cancer, supporting its potential use as an adjunct therapy .

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